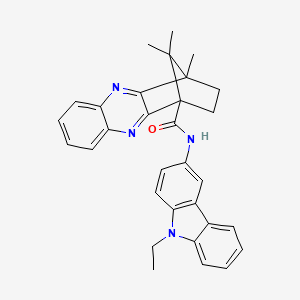
N-(9-ethyl-9H-carbazol-3-yl)-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide involves several steps. The initial step typically involves the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde from 9-ethyl-9H-carbazole. This is achieved by treating 9-ethyl-9H-carbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions . The resulting 9-ethyl-9H-carbazole-3-carbaldehyde is then reacted with appropriate reagents to form the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-(9-ethyl-9H-carbazol-3-yl)-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation and acetic acid as a catalyst for certain condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used in the study of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . . Its unique structural features make it a valuable compound for research in various fields of chemistry and biology.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, certain carbazole derivatives have been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide can be compared with other carbazole derivatives such as 9-ethyl-9H-carbazole-3-carbaldehyde and N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C31H30N4O |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide |
InChI |
InChI=1S/C31H30N4O/c1-5-35-24-13-9-6-10-20(24)21-18-19(14-15-25(21)35)32-28(36)31-17-16-30(4,29(31,2)3)26-27(31)34-23-12-8-7-11-22(23)33-26/h6-15,18H,5,16-17H2,1-4H3,(H,32,36) |
InChI Key |
HXJMLKZEVPOMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C34CCC(C3(C)C)(C5=NC6=CC=CC=C6N=C45)C)C7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-fluorophenyl)piperazin-1-yl][2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12149598.png)

![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12149614.png)
![6,8-Dibromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B12149621.png)
![3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12149625.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12149626.png)
![5-(3-Chlorophenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12149628.png)
![3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149640.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12149656.png)
![7,9-Dibromo-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149658.png)
![5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12149662.png)
![N-(3-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12149665.png)
![N-(naphthalen-1-yl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12149670.png)
